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Compound of Interest

Compound Name: 1-lodobutane

cat. No.: B7767522

An In-Depth Technical Guide to the Chemical Properties and Reactivity of 1-lodobutane

Abstract

1-lodobutane (n-butyl iodide) is a primary alkyl halide of significant utility in organic synthesis,
serving as a versatile precursor for the introduction of the butyl group into a wide range of
molecular architectures.[1] Its high reactivity, primarily governed by the nature of the carbon-
iodine bond, makes it an excellent substrate for nucleophilic substitution reactions. This guide
provides a comprehensive overview of the physicochemical properties, spectroscopic
signatures, and core reactivity of 1-iodobutane. It details key synthetic transformations,
including nucleophilic substitution (SN2), elimination (E2), and Grignard reagent formation,
offering mechanistic insights and field-proven experimental protocols for researchers,
scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

1-lodobutane is a colorless to pale yellow liquid that is sensitive to light and may discolor upon
prolonged exposure.[2][3] It is typically stabilized with copper to prevent decomposition.[2] Its
immiscibility in water and high solubility in common organic solvents like ethanol, ether, and
chloroform are critical for its application in various reaction media.[2][4]

Physical Properties

The fundamental physical characteristics of 1-iodobutane are summarized below, providing
essential data for experimental design and safety considerations.
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Property Value References
Molecular Formula CaHol [2]

Molecular Weight 184.02 g/mol [2]

CAS Number 542-69-8 [2][5]
Appearance Colorless to pale yellow liquid [2][6]

Melting Point -103 °C [51[7]

Boiling Point 130-131 °C [51[7]
Density 1.617 g/mL at 25 °C [51[7]

Refractive Index (n2°/D)

1.498

[5117]

Flash Point 33°C (91.4 °F) [2]
Insoluble in water; Soluble in
Solubility alcohol, ether, chloroform, [2][4]

benzene

Spectroscopic Data

Spectroscopic analysis is crucial for the structural confirmation and purity assessment of 1-
iodobutane.[6]
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Spectroscopy Key Peaks / Shifts Interpretation References
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CHz-1 group.

0 =3.2 ppm (t, 2H), Multiplets for the

1.8 ppm (m, 2H), 1.4 internal methylene

1H NMR (CDCls) [61[8]

ppm (m, 2H), 0.9 ppm  groups and a triplet for

(t, 3H) the terminal methyl
group are
characteristic of a
butyl chain.
Confirms the
presence of four

13C NMR 4 distinct resonances unique carbon [9]
environments in the
butyl chain.

Strong C-H stretching
~2845-2975 cm~1 (C- and bending
H stretch), ~1365- vibrations are typical
Infrared (IR) 1470 cm~1 (C-H of alkyl groups. The [9]

bend), ~500-600 cm™1
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the fingerprint region.

Mass Spec (MS)

m/z 184 (M+), 57
(base peak)

The molecular ion
peak confirms the
mass. The base peak
at m/z 57 corresponds
to the stable butyl
cation [CaHo]* after
the loss of the iodine

radical.

Core Reactivity and Mechanistic Principles
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The synthetic utility of 1-iodobutane is dominated by the reactivity of the carbon-iodine (C-I)
bond. The iodide ion is an excellent leaving group because it is a large, highly polarizable anion
that can stabilize the negative charge effectively.[10][11] Consequently, the C-1 bond is weaker
and more easily cleaved than C-Br or C-Cl bonds, making 1-iodobutane more reactive in
nucleophilic substitution reactions than its bromo or chloro counterparts.[11][12]

Nucleophilic Substitution (SN2) Reactions

As a primary alkyl halide with minimal steric hindrance, 1-iodobutane is an ideal substrate for
bimolecular nucleophilic substitution (SN2) reactions.[10][13] The reaction proceeds via a
single, concerted step where the nucleophile attacks the electrophilic carbon atom from the
backside (180° to the leaving group), leading to an inversion of stereochemistry (though not
observable for the achiral 1-iodobutane).[10][14]

General SN2 Mechanism on 1-lodobutane

Causality Behind Experimental Choices:

e Solvent: Polar aprotic solvents (e.g., acetone, DMSO, DMF) are preferred for SN2 reactions.
[13] These solvents solvate the cation of the nucleophilic salt but poorly solvate the anion
(the nucleophile), leaving it "naked" and highly reactive.[13]

o Temperature: While higher temperatures increase reaction rates, they also favor the
competing E2 elimination pathway, which has a higher activation energy.[13] Therefore,
reactions are often run at moderate temperatures (e.g., gentle reflux) to optimize the yield of
the substitution product.[13]

This reaction is a classic example of an SN2 pathway, forming an ether from an alkoxide and
an alkyl halide.[14][15]

Methodology:

o Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g.,
nitrogen or argon), add absolute ethanol. Carefully add sodium metal (1.1 equivalents) in
small pieces. The reaction is exothermic and produces hydrogen gas. Stir until all sodium
has reacted to form sodium ethoxide.[10]
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Reaction: Cool the sodium ethoxide solution to room temperature. Add 1-iodobutane (1.0
equivalent) dropwise with continuous stirring.[10]

Heating: Heat the mixture to a gentle reflux (approx. 78°C) for 1-2 hours.[10][16]

Monitoring: Track the reaction's progress by thin-layer chromatography (TLC) or gas
chromatography (GC) until the 1-iodobutane is consumed.[10]

Work-up: After cooling, pour the reaction mixture into a separatory funnel containing water.
Extract the aqueous layer with diethyl ether.

Purification: Combine the organic extracts, wash with water and then with brine. Dry the
organic layer over an anhydrous salt (e.g., MgSOa), filter, and remove the solvent via rotary
evaporation. The crude product can be purified by fractional distillation.[16]
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Elimination (E2) Reactions

While SN2 is dominant, 1-iodobutane can undergo bimolecular elimination (E2) to form but-1-
ene, especially under specific conditions.[3][13] This pathway competes with substitution and is

favored by the use of strong, sterically hindered bases.[13]
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Causality Behind Experimental Choices:

o Base: A strong, bulky base like potassium tert-butoxide (t-BuOK) will preferentially abstract a
proton from the beta-carbon rather than act as a nucleophile, due to steric hindrance at the
alpha-carbon.[13]

e Solvent: Using the conjugate acid of the base as a solvent (e.g., tert-butanol for t-BuOK) can
further promote elimination.

o Temperature: Higher temperatures strongly favor elimination over substitution.[13]

The primary product of the E2 reaction of 1-iodobutane is but-1-ene.[13][17]

Grignard Reagent Formation

1-lodobutane readily reacts with magnesium metal in an anhydrous ether solvent (like diethyl
ether or THF) to form butylmagnesium iodide, a potent Grignard reagent.[2][4] This reaction
fundamentally changes the nature of the butyl group, converting the electrophilic alpha-carbon
into a highly nucleophilic one.[18]

Causality Behind Experimental Choices:

e Anhydrous Conditions: Grignard reagents are powerful bases and will be instantly destroyed
by any protic source, including water or alcohols, to form the corresponding alkane (butane).
[18][19] Therefore, all glassware and solvents must be scrupulously dry.

o Ether Solvent: The ether solvent is critical. It is aprotic and solvates the magnesium center of
the Grignard reagent, stabilizing the complex through coordination.[18][20]

e Initiation: The reaction often has an induction period. A small crystal of iodine or a few drops
of 1,2-dibromoethane can be used to activate the magnesium surface by removing the
passivating magnesium oxide layer.[21][22]

© 2025 BenchChem. All rights reserved. 7/12 Tech Support


https://pdf.benchchem.com/1219/Technical_Support_Center_Optimizing_1_Iodobutane_Substitution_Reactions.pdf
https://pdf.benchchem.com/1219/Technical_Support_Center_Optimizing_1_Iodobutane_Substitution_Reactions.pdf
https://www.benchchem.com/product/b7767522?utm_src=pdf-body
https://pdf.benchchem.com/1219/Technical_Support_Center_Optimizing_1_Iodobutane_Substitution_Reactions.pdf
https://brainly.com/question/21269530
https://www.benchchem.com/product/b7767522?utm_src=pdf-body
https://pdf.benchchem.com/1219/1_iodobutane_CAS_number_and_molecular_weight.pdf
https://www.solubilityofthings.com/1-iodobutane
https://research.cm.utexas.edu/nbauld/grignard.htm
https://research.cm.utexas.edu/nbauld/grignard.htm
https://www.chemguide.co.uk/organicprops/haloalkanes/grignard.html
https://research.cm.utexas.edu/nbauld/grignard.htm
https://leah4sci.com/grignard-reaction-reagent-mechanism-and-cheat-sheet/
https://en.wikipedia.org/wiki/Grignard_reagent
https://chemistry.stackexchange.com/questions/156307/activation-of-grignard-reagent
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7767522?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

CHs(CH2)sl + Mg

Radical Mechanism

\

Stabilization CHs(CH2)sMgl

Anhydrous Ether
(e.g., Et20 or THF)

—_
i
—
—
—

-
—_—
_———
——

Click to download full resolution via product page

Formation of Butylmagnesium lodide

Methodology:

Setup: Assemble a flame-dried, three-necked flask equipped with a reflux condenser, a
dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 equivalents) in the
flask.

Initiation: Add a small crystal of iodine to the flask. Add a small portion of a solution of 1-
iodobutane (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel and add it to
the magnesium.

Reaction: The reaction should initiate, evidenced by bubbling and a loss of the iodine color.
Once started, add the remaining 1-iodobutane solution dropwise at a rate that maintains a
gentle reflux.

Completion: After the addition is complete, the mixture may be gently warmed for a short
period to ensure all the magnesium has reacted. The resulting gray-black solution is the
Grignard reagent and should be used immediately in subsequent synthetic steps.[19]

Safety and Handling

1-lodobutane is a hazardous chemical that requires careful handling.[23]

e Hazards: It is a flammable liquid and vapor.[2][24] It is toxic if inhaled and can cause skin
and eye irritation.[3][23][25] It is also light-sensitive.[5][7]
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o Personal Protective Equipment (PPE): Always handle 1-iodobutane in a well-ventilated
chemical fume hood.[23] Wear appropriate PPE, including chemically resistant gloves (e.g.,
nitrile), safety goggles, and a lab coat.[23][26]

o Storage: Store in a cool, dry, well-ventilated area away from heat, ignition sources, and
strong oxidizing agents.[7][25] The container should be tightly closed and protected from
light.[24][25]

o Disposal: All waste containing 1-iodobutane must be treated as hazardous waste and
disposed of through a licensed disposal company. Do not discard in sinks or general trash.
[23]

Conclusion

1-lodobutane is a cornerstone reagent for introducing the n-butyl group in organic synthesis.
Its reactivity is defined by the C-1 bond, making it an exceptional substrate for SN2 reactions
with a wide variety of nucleophiles. By carefully controlling experimental parameters such as
the choice of base, solvent, and temperature, chemists can selectively favor substitution,
elimination, or Grignard formation pathways. A thorough understanding of these principles,
combined with stringent safety protocols, enables the effective and safe utilization of this
versatile building block in academic research and the development of novel pharmaceuticals
and materials.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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